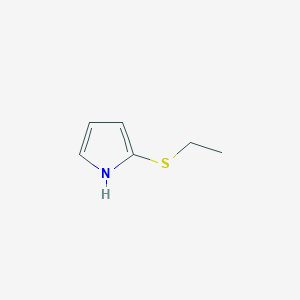

1H-Pyrrole, 2-(ethylthio)-

Description

Overview of Pyrrole (B145914) Heterocycles in Advanced Chemical Research

Pyrrole, a five-membered aromatic heterocycle with the formula C₄H₅N, is a cornerstone structural motif in organic chemistry. mdpi.comlucp.net First identified in 1834, its structure was later determined in 1870. lucp.net The pyrrole ring is a key component in a multitude of biologically crucial molecules, including heme, chlorophyll, and vitamin B12, highlighting its fundamental role in nature. researcher.life

In modern chemical research, the pyrrole scaffold is highly valued for several reasons:

Biological Activity: Pyrrole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. mdpi.comresearcher.lifeontosight.aiscitechnol.com This has made them a focal point in drug discovery and medicinal chemistry. scitechnol.com

Synthetic Versatility: The pyrrole ring can undergo various chemical reactions, such as electrophilic substitution, acylation, and condensation, allowing for the creation of a diverse array of functionalized derivatives. mdpi.com The development of multicomponent reactions and green synthesis methodologies has further expanded the accessibility and efficiency of producing polysubstituted pyrroles. lucp.netnih.gov

Material Science Applications: The electronic properties of the pyrrole ring make it a valuable building block for advanced materials, such as conductive polymers, dyes, and catalysts. lucp.netresearcher.lifeontosight.ai

The continuous interest in pyrrole chemistry stems from the need to develop novel compounds with enhanced properties, driving research into new synthetic routes and applications. nih.govmdpi.com

The Unique Context of Thioether Substitution at the 2-Position of 1H-Pyrrole

The introduction of a substituent onto the pyrrole ring can dramatically alter its physicochemical properties and reactivity. The placement of an ethylthio (-S-CH₂CH₃) group at the 2-position, as seen in 1H-Pyrrole, 2-(ethylthio)-, provides a unique set of characteristics. The sulfur atom, being less electronegative than nitrogen or oxygen, influences the electron distribution within the aromatic ring and introduces a new reactive site.

The thioether linkage offers several strategic advantages in synthesis. The sulfur can be oxidized to form sulfoxides or sulfones, or it can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. This makes 2-thioether substituted pyrroles valuable intermediates for constructing more complex molecular architectures. acs.orgtandfonline.com For instance, research has demonstrated the synthesis of various pyrrole derivatives where the 2-thioether group serves as a handle for further functionalization, leading to compounds with potential insecticidal or multidrug resistance pump inhibitory activities. acs.orgtandfonline.com

The physical and chemical properties of 1H-Pyrrole, 2-(ethylthio)- are summarized in the table below, based on available data.

Table 1: Physicochemical Properties of 1H-Pyrrole, 2-(ethylthio)-

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-ethylsulfanyl-1H-pyrrole | nih.gov |

| Molecular Formula | C₆H₉NS | nih.gov |

| Molecular Weight | 127.21 g/mol | nih.gov |

| CAS Number | 284468-86-6 | nih.gov |

| Canonical SMILES | CCSC1=CC=CN1 | nih.gov |

| InChI Key | GKAXEWISQQFSEY-UHFFFAOYSA-N | nih.gov |

| Exact Mass | 127.04557046 Da | nih.gov |

| XLogP3-AA | 1.9 | nih.gov |

This table was generated using data from PubChem. nih.gov

Historical Development of Research on 1H-Pyrrole, 2-(ethylthio)- and its Analogs

The synthesis of pyrrole derivatives has a rich history, with classical methods like the Paal-Knorr and Hantzsch syntheses providing the initial foundations. acgpubs.org Over the decades, these have been supplemented by more advanced techniques, including transition metal-catalyzed reactions and multicomponent strategies, which offer greater efficiency and control over substitution patterns. bohrium.comnih.gov

While the specific research history of 1H-Pyrrole, 2-(ethylthio)- is not extensively documented in early literature, its development can be understood within the broader context of research into thio-substituted heterocycles. The PubChem database entry for this compound was created on February 7, 2007, suggesting its synthesis and characterization are relatively recent developments in the timeline of pyrrole chemistry. nih.gov

Research on analogs, particularly those with additional functional groups, provides insight into the synthetic strategies employed for this class of compounds. For example, studies from the early 21st century describe the synthesis of various 2-(alkylthio)pyrrolo derivatives. acs.orgtandfonline.com These methods often involve the reaction of a suitably substituted pyrrole precursor with a sulfur-containing reagent or the construction of the pyrrole ring from acyclic precursors already bearing the thioether moiety. acs.orgnih.gov

Table 2: Selected Synthetic Approaches to 2-Thioether Substituted Pyrroles

| Starting Materials | Reagents | Product Type | Reference |

|---|---|---|---|

| 2-(2-Oxo-2-arylethyl)malononitriles, 2-Mercaptoethanol (B42355) | K₂CO₃, Tetrabutylammonium (B224687) bromide (TBAB) | 2-[(2-Hydroxyethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles | acs.orgnih.gov |

| 2,5-Dichloro-1-(substituted phenyl)-1H-pyrrole-3,4-dicarbaldehyde | Ethanethiol, Sodium ethoxide | 1-(Substituted phenyl)-2,5-bis(ethylsulfanyl)-1H-pyrrole-3,4-dicarbaldehyde | derpharmachemica.com |

The development of these synthetic routes has been crucial for exploring the potential applications of these molecules. For instance, diaryl pyrroles with thioether linkages have been investigated as potential antimitotic agents, and other derivatives have been synthesized for evaluation as potential muscarinic agonists or insecticidal agents. researchgate.netcardiff.ac.ukresearchgate.net This body of work underscores the ongoing academic interest in 2-thioether substituted pyrroles as versatile platforms for chemical innovation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

284468-86-6 |

|---|---|

Molecular Formula |

C6H9NS |

Molecular Weight |

127.21 g/mol |

IUPAC Name |

2-ethylsulfanyl-1H-pyrrole |

InChI |

InChI=1S/C6H9NS/c1-2-8-6-4-3-5-7-6/h3-5,7H,2H2,1H3 |

InChI Key |

GKAXEWISQQFSEY-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC=CN1 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pyrrole, 2 Ethylthio and Its Derivatives

Direct Functionalization Approaches to 2-(Ethylthio)-1H-Pyrroles

Direct functionalization of the pyrrole (B145914) ring is a primary strategy for introducing an ethylthio group. This can be achieved through sulfenylation reactions or by incorporating the ethylthio moiety during the ring's formation.

Reaction Pathways Involving Pyrrole Ring Sulfenylation

Pyrrole, being an electron-rich aromatic heterocycle, readily undergoes electrophilic substitution reactions. researchgate.net Sulfenylation, the introduction of a sulfur-containing group, is a common method for functionalizing the pyrrole ring.

One approach involves the reaction of pyrrole with a suitable sulfenylating agent. For instance, the sulfenylation of pyrroles can be achieved using N-(organothio)succinimides in the presence of a Lewis acid catalyst. beilstein-journals.org Another method utilizes ethyl arylsulfinates in water, which can lead to double C–H sulfenylation of pyrroles to form symmetrical bisthioethers. acs.org

A study by Wang et al. demonstrated the thiolation of indoles using sulfonyl hydrazides, a reaction that could potentially be adapted for pyrroles, although it required high temperatures. acs.org More recently, a tetrabutylammonium (B224687) iodide-mediated direct sulfenylation of arenes with ethyl arylsulfinates in water has been developed, offering a greener protocol with a broad substrate scope. acs.org

The choice of the sulfenylating agent and reaction conditions is crucial for controlling the regioselectivity of the substitution. Generally, electrophilic substitution on the pyrrole ring occurs preferentially at the 2-position due to the higher stability of the cationic intermediate. wikipedia.org

Strategic Incorporations of the Ethylthio Moiety into Pyrrole Rings

An alternative to direct sulfenylation is the construction of the pyrrole ring from precursors that already contain the ethylthio group. This approach allows for the synthesis of specifically substituted pyrroles that might be difficult to obtain through direct functionalization.

For example, a study detailed the synthesis of 2-[(2-aminoethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles through the cycloaddition reaction of 2-aminoethanethiol hydrochloride with phenacyl malononitrile (B47326) derivatives. acs.org Similarly, reacting 2-mercaptoethanol (B42355) with phenacyl malononitrile derivatives yields 2-[(2-hydroxyethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles. acs.org These methods demonstrate the incorporation of a functionalized ethylthio group at the 2-position of the pyrrole ring.

Another strategy involves the reaction of allyl ketones with amines, activated by a thiolative agent like dimethyl(methylthio)sulfonium (B1224233) trifluoromethanesulfonate. This leads to the formation of substituted pyrroles through a formal [4+1] cycloaddition, where the thioether is part of the activating agent. acs.org

Multicomponent and Cascade Reactions for Highly Substituted 2-(Ethylthio)-1H-Pyrroles

Multicomponent reactions (MCRs) and cascade reactions are powerful tools for the efficient synthesis of complex molecules like highly substituted pyrroles from simple starting materials in a single step. rsc.orgrsc.org These reactions are highly atom-economical and can generate molecular diversity. scilit.com

One-Pot Synthetic Procedures and Optimizations

For instance, a three-component reaction between dialkyl acetylenedicarboxylates, triphenylphosphine, and 2-aminopyridine (B139424) derivatives in the presence of arylglyoxals has been described for the synthesis of polysubstituted pyrroles. researchgate.net Another example is the synthesis of pentasubstituted pyrroles via a one-pot, five-component reaction involving 2,2-dimethyl-1,3-dioxane-4,6-dione, anilines, dihydroxyethanones, and dimethyl acetylenedicarboxylate. orientjchem.org

The optimization of these reactions often involves screening different catalysts, solvents, and reaction temperatures to maximize the yield and selectivity of the desired pyrrole derivative.

Mechanistic Aspects of Cycloaddition and Condensation Reactions

The synthesis of pyrroles often involves cycloaddition or condensation reactions. researchgate.net The Van Leusen pyrrole synthesis, for example, is a [3+2] cycloaddition reaction between a tosylmethyl isocyanide (TosMIC) and an electron-deficient alkene or alkyne. wikipedia.orgnih.gov This reaction is a versatile method for preparing a wide range of substituted pyrroles. nih.gov The mechanism involves a 1,3-dipolar cycloaddition followed by elimination of the tosyl group. wikipedia.org

Another important reaction is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. orientjchem.orgacs.org The mechanism proceeds through the formation of a di-imine intermediate, followed by cyclization and dehydration. wikipedia.org

Recent advances have also explored radical-mediated [3+2] cycloaddition reactions for pyrrole synthesis, often initiated by visible light. rsc.orgrsc.org These reactions offer mild and redox-neutral conditions for the construction of polysubstituted pyrroles. rsc.orgrsc.org The mechanism typically involves the generation of a radical species that undergoes cycloaddition with a suitable partner, followed by aromatization. rsc.org

Gold-catalyzed [3+2] annulation of isoxazole-based nitrenoids with alkynyl thioethers provides a regioselective route to 3-sulfenylated pyrroles. acs.org The mechanism involves the regioselective addition of the nitrenoid β to the sulfenyl group. acs.org

The table below summarizes some of the key reaction types and their mechanistic features in the synthesis of substituted pyrroles.

| Reaction Type | Key Reactants | Mechanistic Steps | Reference(s) |

| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), enone | Michael addition, 5-endo cyclization, elimination of tosyl group, tautomerization | wikipedia.org |

| Barton-Zard Synthesis | Isocyanoacetate, nitroalkene | 1,4-addition, 5-endo-dig cyclization, elimination of nitro group, tautomerization | wikipedia.org |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, primary amine | Formation of di-imine, cyclization, dehydration | orientjchem.orgacs.org |

| [3+2] Cycloaddition | N-aryl glycinates, benzylidenemalononitrile | Visible-light mediated radical generation, cycloaddition, aromatization | rsc.orgrsc.org |

| Gold-Catalyzed Annulation | Isoxazole-based nitrenoids, alkynyl thioethers | Regioselective addition β to the sulfenyl group | acs.org |

Sustainable Chemistry Principles in the Synthesis of 1H-Pyrrole, 2-(ethylthio)- Analogs

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles to minimize environmental impact. conicet.gov.ar This involves the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. conicet.gov.arnih.gov

Several sustainable approaches to pyrrole synthesis have been reported. For example, the use of water as a solvent in the sulfenylation of arenes with ethyl arylsulfinates represents a green protocol. acs.org Another sustainable method involves an iridium-catalyzed synthesis where secondary alcohols and amino alcohols are deoxygenated and linked to form pyrroles, with hydrogen gas as the only byproduct. nih.gov This catalytic system operates under mild conditions and tolerates a variety of functional groups. nih.gov

Photochemical and electrochemical methods are also gaining attention as sustainable routes to substituted pyrroles. rsc.orgrsc.org These methods often proceed under mild conditions and can offer unique mechanistic pathways for pyrrole construction. rsc.org For instance, visible-light-mediated photocatalysis has been used to synthesize polysubstituted pyrroles with high atom economy, using dimethyl sulfoxide (B87167) as a green oxidant. rsc.org

The development of catalyst-free and solvent-free reaction conditions, such as grinding methods, also contributes to the green synthesis of pyrrole derivatives. orientjchem.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including derivatives of 1H-Pyrrole, 2-(ethylthio)-. chim.itpensoft.net This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. pensoft.net

A notable application of microwave irradiation is in the synthesis of pyrrolo[2,3-b]pyrrole (B13429425) derivatives. chim.it The process can start from the reaction of malononitrile, ethyl iodide, and carbon disulfide, followed by treatment with aniline (B41778). chim.it This sequence leads to the intermediate 2-(bis(ethylthio)methylene)malononitrile. chim.itnih.gov Subsequent reaction of this intermediate with various electrophiles under basic conditions and microwave irradiation can furnish a range of substituted pyrrolo[2,3-b]pyrroles. chim.it

For instance, the reaction of 2-(bis(ethylthio)methylene)malononitrile with aniline can produce 2-(bis(phenylamino)methylene)malononitrile. nih.gov This intermediate can then be further reacted to form more complex fused pyrrole systems. chim.itnih.gov The use of microwave heating can significantly accelerate these transformations. chim.itpensoft.net

Researchers have also employed microwave-assisted Paal-Knorr condensation reactions to synthesize N-substituted pyrroles. chim.itcvr.ac.in This involves the reaction of a 1,4-dicarbonyl compound with a primary amine, often in the presence of a catalyst, under microwave irradiation. cvr.ac.in While not directly synthesizing 2-(ethylthio)pyrroles, these methods highlight the utility of microwave technology in pyrrole synthesis in general, which can be adapted for the synthesis of specific derivatives.

Phase Transfer Catalysis Applications

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. nih.govwikipedia.org This methodology has been successfully applied to the synthesis of various pyrrole derivatives, including those with an ethylthio substituent. nih.govresearchgate.net PTC offers several advantages, such as milder reaction conditions, increased reaction rates, and often enhanced selectivity. crdeepjournal.org

One prominent example involves the cycloaddition reaction of 2-(2-oxo-2-arylethyl)malononitriles with mercaptans like 2-mercaptoethanol or 2-mercaptoethylamine under phase transfer conditions. nih.gov In a solid-liquid PTC system, a catalyst such as tetrabutylammonium bromide facilitates the reaction between the solid potassium carbonate base and the reactants in an organic solvent like dioxane. nih.gov This approach has been used to synthesize 2-[(2-hydroxyethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles and 2-[(2-aminoethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles in good yields (60-90%). nih.gov

The general mechanism of PTC involves the transfer of an anion from the aqueous or solid phase to the organic phase by a lipophilic catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt. wikipedia.org This "activated" anion can then readily react with the organic substrate.

| Catalyst | Reactants | Product Example | Yield (%) | Reference |

| Tetrabutylammonium bromide | 2-(2-oxo-2-phenylethyl)malononitrile, 2-mercaptoethanol | 2-[(2-Hydroxyethyl)thio]-5-phenyl-1H-pyrrole-3-carbonitrile | 61 | nih.gov |

| Tetrabutylammonium bromide | 2-(2-(4-chlorophenyl)-2-oxoethyl)malononitrile, 2-mercaptoethanol | 5-(4-Chlorophenyl)-2-[(2-hydroxyethyl)thio]-1H-pyrrole-3-carbonitrile | 62 | nih.gov |

| Tetrabutylammonium bromide | 2-(2-(4-nitrophenyl)-2-oxoethyl)malononitrile, 2-mercaptoethanol | 2-[(2-Hydroxyethyl)thio]-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile | 60 | nih.gov |

| Tetrabutylammonium bromide | 2-(2-oxo-2-phenylethyl)malononitrile, 2-mercaptoethylamine | 2-[(2-Aminoethyl)thio]-5-phenyl-1H-pyrrole-3-carbonitrile | Not specified | nih.gov |

Advanced Synthetic Strategies for Complex 1H-Pyrrole, 2-(ethylthio)- Architectures

The development of advanced synthetic strategies is crucial for constructing complex molecules based on the 1H-Pyrrole, 2-(ethylthio)- scaffold. These strategies focus on the selective modification of the pyrrole ring and the controlled introduction of substituents to achieve specific isomers and regioselectivity.

Derivatization and Functionalization at Peripheral Sites

The functionalization of the pyrrole ring at positions other than the ethylthio-substituted carbon is a key strategy for creating diverse molecular architectures. nih.gov The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, which is a common method for introducing new functional groups. nih.gov

For example, 2-(1-alkylthio-2-cyanoethenyl)pyrroles, synthesized from the reaction of pyrrole-2-dithiocarboxylates with active methylene (B1212753) nitriles, can be further modified. researchgate.net The vinyl group attached to the pyrrole ring provides a site for further reactions. Additionally, the synthesis of 2-functionalized pyrrolo[2,3-d]pyrido[1,2-a]pyrimidin-4(1H)-ones demonstrates the conversion of substituents at the 2-position of the starting amino esters to the 2-position of the resulting pyrrole ring. clockss.org

The synthesis of highly functionalized 2H-pyrroles can be achieved through a sequence involving dearomative chlorination of 1H-pyrroles to form reactive 2,5-dichloro-substituted 2H-pyrroles. nih.gov These intermediates can then react with various nucleophiles to introduce additional functionality at the 2- and 5-positions. nih.gov

Accessing Specific Isomers and Regioselectivity Control

Controlling the position of substituents on the pyrrole ring is a significant challenge in synthetic chemistry. The regioselectivity of a reaction determines which isomer is formed, and various strategies have been developed to achieve this control.

In the synthesis of substituted pyrroles, the choice of starting materials and reaction conditions can dictate the regiochemical outcome. For instance, the reaction of unsymmetrical methylene active compounds with 5-(methylthio)-3,4-dihydro-2H-pyrrole and its homologues can lead to a mixture of E,Z-isomers of enamine-type products. scirp.org

Gold(I)-catalyzed annulation of alkynyl thioethers with isoxazole-based nitrenoids provides a regioselective route to 3-sulfenylated pyrroles. acs.org This reaction proceeds via a (3+2) cycloaddition with the addition occurring selectively at the β-position relative to the sulfenyl group, resulting in a single regioisomer. acs.org

Furthermore, the synthesis of β-substituted pyrroles can be achieved through the 1,3-dipolar cycloaddition of azides to 7-heteronorbornadienes, followed by a retro-Diels-Alder reaction. acs.org The regioselectivity of this cycloaddition is influenced by the electronic properties of the substituents on the norbornadiene system. acs.org

The reductive condensation of enaminones with ethyl 2-oximinoacetoacetate can lead to the regioselective formation of ethyl pyrrole-2-carboxylates. researchgate.net The specific substitution pattern of the resulting pyrrole is determined by the structure of the starting enaminone. researchgate.net

These advanced methods provide chemists with the tools to synthesize specific isomers of 2-(ethylthio)pyrrole derivatives, which is essential for structure-activity relationship studies in various fields.

Reaction Mechanisms and Reactivity of 1h Pyrrole, 2 Ethylthio

Electrophilic Substitution Pathways of 2-(Ethylthio)-1H-Pyrroles

Electrophilic aromatic substitution is a characteristic reaction of pyrroles, which are considered electron-rich heterocycles. The presence of the 2-(ethylthio) group further activates the ring towards electrophilic attack, but also directs the incoming electrophile to specific positions.

Regioselectivity and Electronic Influences of the Ethylthio Group

The ethylthio (-SEt) group is an ortho-, para- director in electrophilic aromatic substitution. In the context of the 2-substituted pyrrole (B145914) ring, this translates to directing incoming electrophiles primarily to the C5 (para) and C3 (ortho) positions. The directing effect is a combination of two opposing electronic influences:

Mesomeric (Resonance) Effect (+M): The sulfur atom's lone pairs can be delocalized into the pyrrole ring's π-system. This donation of electron density increases the nucleophilicity of the ring, particularly at the C3 and C5 positions, thereby stabilizing the cationic intermediate (σ-complex or arenium ion) formed during electrophilic attack at these sites.

Inductive Effect (-I): Due to the higher electronegativity of sulfur compared to carbon, the ethylthio group exerts an electron-withdrawing inductive effect, which slightly deactivates the ring.

Generally, the resonance effect is dominant in determining the regioselectivity for electrophilic aromatic substitution. libretexts.org The inherent reactivity of the pyrrole ring favors substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4) because attack at an α-position allows for the positive charge in the intermediate to be delocalized over more atoms, including the nitrogen, resulting in a more stable intermediate. uobaghdad.edu.iq

For 2-(ethylthio)-1H-pyrrole, the powerful α-directing nature of the pyrrole ring heteroatom and the directing effect of the C2-substituent work in concert. Attack at the C5 position is electronically favored as it is an α-position and para to the directing ethylthio group. Attack at C3 is the next most likely, being ortho to the ethylthio group. Substitution at C4 is generally least favored. Therefore, electrophilic substitution on 2-(ethylthio)-1H-pyrrole is expected to yield predominantly the 2,5-disubstituted product, with the 2,3-disubstituted product as a potential minor isomer, depending on the reaction conditions and the steric bulk of the electrophile.

| Position of Attack | Electronic Factors Influencing Stability of Intermediate | Expected Product |

| C5 | - Attack at an α-position (inherently favored). - Resonance stabilization from both the nitrogen heteroatom and the C2-ethylthio group (para-position). | Major Product |

| C3 | - Attack at a β-position (less favored than α). - Resonance stabilization from the C2-ethylthio group (ortho-position). | Minor Product |

| C4 | - Attack at a β-position (less favored). - Less effective resonance stabilization from the C2-ethylthio group (meta-position). | Not typically observed |

Reaction Kinetics and Transition State Analysis

The kinetics of electrophilic substitution on substituted pyrroles, such as in the Vilsmeier-Haack reaction, have been shown to follow second-order kinetics—first order with respect to the pyrrole substrate and first order with respect to the electrophilic reagent. rsc.orgnih.gov The rate of reaction is highly dependent on the electron density of the pyrrole ring; electron-donating groups like the ethylthio substituent increase the reaction rate compared to unsubstituted pyrrole.

The reaction proceeds through a high-energy cationic intermediate known as a σ-complex or arenium ion. The stability of this intermediate is crucial in determining the reaction rate. The transition state of the rate-determining step, which is the formation of this σ-complex, is thought to resemble the intermediate itself. researchgate.net

Computational studies, often using Density Functional Theory (DFT), on related sulfur-containing heterocycles like thiophene, help in analyzing the transition state. researchgate.net For 2-(ethylthio)-1H-pyrrole, the transition state for electrophilic attack at C5 is lower in energy than for attack at C3 or C4. This is because the positive charge that develops in the transition state is more effectively stabilized by the combined mesomeric effects of the ring nitrogen and the para-directing ethylthio group. The low activation energy associated with this stable transition state is consistent with the high reactivity of substituted pyrroles in electrophilic substitution reactions. rsc.org

Nucleophilic Reactions and Transformations

While less common than electrophilic substitution due to the electron-rich nature of the ring, 2-(ethylthio)-1H-pyrrole can undergo nucleophilic reactions, typically after a modification or activation step.

Deprotonation and N/C-Alkylation Chemistry

The N-H proton of the pyrrole ring is weakly acidic (pKa ≈ 17.5 in DMSO) and can be removed by a strong base (e.g., sodium hydride, potassium hydroxide, or organolithium reagents) to form the pyrrolide anion. wikipedia.org This anion is a potent nucleophile. Subsequent reaction with an electrophile, such as an alkyl halide, leads to alkylation.

A key aspect of this chemistry is the competition between N-alkylation and C-alkylation. The outcome is often dependent on the reaction conditions:

N-Alkylation: This is typically the kinetically favored product. Using conditions that favor ionic character for the pyrrolide salt (e.g., sodium or potassium counterions in a polar aprotic solvent like DMF or THF) generally leads to selective alkylation on the nitrogen atom.

C-Alkylation: While less common, C-alkylation can occur under certain conditions, though it is not the primary pathway for simple pyrrolides.

For 2-(ethylthio)-1H-pyrrole, deprotonation followed by the addition of an electrophile like methyl iodide would be expected to predominantly yield 1-alkyl-2-(ethylthio)-1H-pyrrole.

| Reaction | Reagents | Major Product |

| Deprotonation | Strong Base (e.g., NaH, KH) | 2-(Ethylthio)pyrrolide anion |

| N-Alkylation | 1. Strong Base 2. Alkyl Halide (e.g., CH₃I) | 1-Alkyl-2-(ethylthio)-1H-pyrrole |

Rearrangement Reactions

The ethylthio group can participate in or facilitate several important rearrangement reactions, often after an initial activation step such as oxidation or allylation.

Thio-Claisen Rearrangement: A notable rearrangement for sulfur-containing pyrroles is the thio-Claisen rearrangement. cdnsciencepub.com If an allyl group is attached to the sulfur atom (forming a 2-(allylthio)pyrrole), heating can induce a hku.hkhku.hk-sigmatropic rearrangement. wikipedia.org This concerted, pericyclic reaction proceeds through a cyclic transition state, resulting in the migration of the allyl group from the sulfur atom to the C3 position of the pyrrole ring, with concomitant formation of a 3-allyl-pyrrole-2-thiol. cdnsciencepub.com This provides a powerful method for introducing substituents at the C3 position. Studies on 2-allylthiopyrrole have shown that the thiol product can be trapped by acetylation. cdnsciencepub.com

Cycloaddition and Pericyclic Reactions Involving the Pyrrole Ring

The aromatic character of the pyrrole ring makes it less reactive in cycloaddition reactions compared to less aromatic heterocycles like furan, as these reactions involve a loss of aromaticity. quimicaorganica.orgaskiitians.com However, under specific conditions, pyrroles can participate as dienes or dienophiles.

The presence of the electron-donating ethylthio group at the C2 position increases the electron density of the pyrrole π-system. This generally disfavors its participation as a diene in a normal-electron-demand Diels-Alder reaction, which typically requires an electron-rich diene and an electron-poor dienophile. wikipedia.org The reactivity of pyrroles in [4+2] cycloadditions is often enhanced by attaching an electron-withdrawing group to the nitrogen, which reduces the ring's aromaticity. wikipedia.org

Despite these limitations, substituted pyrroles can engage in other types of pericyclic reactions:

[4+3] Cycloadditions: 3-Alkenylpyrroles have been shown to undergo dearomative [4+3] cycloaddition reactions with in-situ generated oxyallyl cations to form cyclohepta[b]pyrroles. nih.govacs.org This demonstrates that the pyrrole core can act as a 4π component in certain higher-order cycloadditions.

Intramolecular Diels-Alder Reactions: When the diene (the pyrrole ring) and the dienophile are part of the same molecule, the entropic advantage can facilitate an intramolecular Diels-Alder reaction that might otherwise be unfavorable. ucla.edursc.org

For 2-(ethylthio)-1H-pyrrole, participation in cycloaddition reactions would likely require harsh conditions or specific modifications to the molecule, such as the introduction of a strong electron-withdrawing group on the nitrogen or the tethering of a reactive dienophile to promote an intramolecular reaction.

Diels-Alder and Related [4+2] Cycloadditions

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. nih.gov Pyrroles, due to their aromatic character, are generally reluctant to participate as dienes in Diels-Alder reactions. nih.govnih.gov The aromatic stabilization would be lost in the resulting non-aromatic cycloadduct, making the reaction thermodynamically unfavorable under normal conditions. nih.gov

For pyrroles to act as dienes, their aromaticity typically needs to be overcome, often by introducing electron-withdrawing groups on the pyrrole nitrogen or by employing highly reactive dienophiles. nih.govucla.edu Intramolecular Diels-Alder reactions of pyrrole derivatives have also been reported, where the diene and dienophile are part of the same molecule, which can facilitate the reaction entropically. ucla.edu

In the case of 1H-Pyrrole, 2-(ethylthio)-, the ethylthio group is electron-donating, which increases the electron density of the pyrrole ring. This electronic effect generally deactivates the pyrrole ring towards cycloaddition with electron-rich dienophiles in a normal-demand Diels-Alder reaction. However, it might enhance its reactivity in an inverse-electron-demand Diels-Alder reaction with electron-poor dienophiles. Despite this, the inherent aromaticity of the pyrrole ring remains a significant barrier to cycloaddition. nih.gov

Detailed experimental studies on the Diels-Alder reactivity of 1H-Pyrrole, 2-(ethylthio)- are not extensively documented in publicly available literature. However, based on the general principles of pyrrole chemistry, it is expected to be a poor diene in typical Diels-Alder reactions.

Table 1: Expected Reactivity of 1H-Pyrrole, 2-(ethylthio)- in Diels-Alder Reactions

| Dienophile Type | Expected Reactivity | Rationale |

| Electron-rich | Low | The electron-donating ethylthio group increases the electron density of the pyrrole ring, leading to unfavorable electronic matching with an electron-rich dienophile in a normal-demand Diels-Alder reaction. |

| Electron-poor | Potentially higher than with electron-rich dienophiles | The increased electron density of the pyrrole could favor an inverse-electron-demand Diels-Alder reaction. However, the high aromaticity of the pyrrole ring remains a significant barrier. |

| Highly reactive (e.g., maleic anhydride, acetylenedicarboxylates) | Possible under forcing conditions | Highly reactive dienophiles can sometimes overcome the aromaticity barrier of pyrroles, but yields are often low and side reactions are common. |

Carbene Additions and Subsequent Rearrangements

Carbene additions to alkenes are a common method for the synthesis of cyclopropanes. libretexts.org The reaction of carbenes with aromatic systems like pyrrole can lead to a variety of products, including cyclopropanation of the double bonds or C-H insertion. The outcome is highly dependent on the nature of the carbene and the reaction conditions.

For 1H-pyrrole, the addition of a carbene can lead to the formation of a bicyclic cyclopropane (B1198618) adduct. However, these adducts are often unstable and can undergo rearrangements. The ethylthio group at the 2-position of 1H-Pyrrole, 2-(ethylthio)- would be expected to influence the regioselectivity of the carbene addition. The electron-donating nature of the sulfur atom would increase the nucleophilicity of the adjacent C2-C3 double bond, potentially directing the electrophilic carbene to this position.

While specific experimental data for carbene additions to 1H-Pyrrole, 2-(ethylthio)- is scarce, general methodologies for the C-H functionalization of pyrroles using carbene transfer reactions have been developed. researchgate.net These methods often employ metal catalysts to generate a metal-carbene intermediate, which then reacts with the pyrrole ring. researchgate.net

Subsequent to the initial addition, the resulting cyclopropane adduct can undergo various rearrangements. For instance, a researchgate.netmdpi.com-sigmatropic rearrangement could lead to ring-expanded products. The presence of the ethylthio group could also influence the stability and subsequent reaction pathways of any intermediates formed.

Redox Chemistry and Electrochemical Behavior of 2-(Ethylthio)-1H-Pyrrole Systems

The redox chemistry of pyrrole and its derivatives is of significant interest, particularly in the context of conducting polymers. Pyrrole can be electrochemically oxidized to form polypyrrole, a conducting polymer with a wide range of applications. The electrochemical behavior of substituted pyrroles can be significantly different from that of the parent molecule.

The ethylthio group in 2-(Ethylthio)-1H-pyrrole is an electron-donating group, which is expected to lower the oxidation potential of the monomer compared to unsubstituted pyrrole. This is because the electron-donating sulfur atom helps to stabilize the radical cation intermediate formed during the initial oxidation step. A lower oxidation potential means that the monomer is easier to polymerize electrochemically.

The electropolymerization of pyrrole proceeds via the coupling of radical cations. The resulting polymer can exist in both a neutral (insulating) and an oxidized (conducting) state. The process is reversible, and the polymer can be switched between these states by applying an appropriate potential.

The presence of the ethylthio substituent would also be incorporated into the resulting polymer, poly(2-(ethylthio)pyrrole). This substituent would influence the properties of the polymer, such as its conductivity, morphology, and stability. The bulky ethylthio group might affect the planarity of the polymer chains, which in turn could influence the extent of π-conjugation and thus the electrical conductivity.

Overoxidation, a common phenomenon in the electrochemistry of conducting polymers, can lead to the irreversible degradation of the polymer and a loss of conductivity. This occurs at higher positive potentials where nucleophilic species in the electrolyte can attack the oxidized polymer backbone. The susceptibility of poly(2-(ethylthio)pyrrole) to overoxidation would be an important factor in determining its potential applications.

Table 2: Predicted Electrochemical Properties of 2-(Ethylthio)-1H-Pyrrole

| Property | Predicted Behavior Compared to 1H-Pyrrole | Rationale |

| Oxidation Potential | Lower | The electron-donating ethylthio group stabilizes the radical cation intermediate, making oxidation easier. |

| Polymerization Rate | Potentially higher at a given potential | The lower oxidation potential facilitates the formation of radical cations, which are the precursors to polymerization. |

| Polymer Conductivity | Potentially altered | The ethylthio group may introduce steric hindrance, affecting the planarity and conjugation of the polymer chains. |

| Susceptibility to Overoxidation | Potentially different | The electronic and steric effects of the substituent can influence the stability of the oxidized polymer towards nucleophilic attack. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 1H-Pyrrole, 2-(ethylthio)-. By analyzing chemical shifts, coupling constants, and through-bond correlations, a complete structural assignment can be achieved.

The ¹H and ¹³C NMR spectra of 1H-Pyrrole, 2-(ethylthio)- are dictated by the electronic environment of each nucleus. The pyrrole (B145914) ring is an aromatic system, which generates a significant ring current effect. This magnetic anisotropy causes the protons attached to the ring to be deshielded, shifting their resonance signals to a higher frequency (downfield) compared to typical alkenic protons.

In the parent pyrrole molecule, the α-hydrogens (at C2 and C5) typically resonate at a different chemical shift than the β-hydrogens (at C3 and C4) due to their proximity to the nitrogen atom chemicalbook.com. For 1H-Pyrrole, 2-(ethylthio)-, the introduction of the ethylthio group at the C2 position breaks this symmetry and induces further shifts. The sulfur atom influences the electron density of the pyrrole ring, affecting the chemical shifts of the ring protons and carbons.

The protons of the ethyl group exhibit characteristic splitting patterns: a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 1H-Pyrrole, 2-(ethylthio)- Note: These are estimated values based on the parent pyrrole structure and known substituent effects. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 8.0 - 8.5 | Broad Singlet |

| H-5 | 6.7 - 6.9 | Triplet or dd |

| H-3 | 6.2 - 6.4 | Triplet or dd |

| H-4 | 6.1 - 6.3 | Triplet or dd |

| S-CH₂-CH₃ | 2.7 - 3.0 | Quartet |

Similarly, the ¹³C NMR spectrum would show six distinct signals. The C2 carbon, directly attached to the sulfur, would be significantly affected. The chemical shifts of the other ring carbons (C3, C4, C5) would also be altered compared to unsubstituted pyrrole.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 1H-Pyrrole, 2-(ethylthio)- Note: These are estimated values. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 125 - 135 |

| C5 | 118 - 122 |

| C3 | 108 - 112 |

| C4 | 107 - 111 |

| S-CH₂-CH₃ | 28 - 35 |

To unambiguously assign these resonances and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 1H-Pyrrole, 2-(ethylthio)-, the COSY spectrum would be expected to show the following key correlations:

A cross-peak between the H-4 proton and the adjacent H-3 and H-5 protons, confirming their connectivity within the pyrrole ring.

A strong cross-peak between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, confirming the ethyl fragment.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range (2- and 3-bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule. Key expected HMBC correlations for 1H-Pyrrole, 2-(ethylthio)- would include:

A correlation from the methylene (-CH₂-) protons of the ethyl group to the C2 carbon of the pyrrole ring, definitively linking the ethylthio substituent to the ring at the C2 position.

Correlations from the H-3 proton to carbons C2, C4, and C5.

Correlations from the N-H proton to adjacent carbons C2 and C5.

These multidimensional techniques provide a complete and reliable map of the molecule's covalent framework rsc.orgemerypharma.com.

The magnitude of the scalar coupling constants (J-values) between protons provides valuable information about the geometry and conformation of the molecule. In the pyrrole ring, the coupling constants between adjacent protons (³JH3-H4 and ³JH4-H5) are characteristic of the five-membered aromatic ring structure.

Analysis of the coupling constants can also provide insight into the preferred conformation of the flexible ethylthio side chain relative to the planar pyrrole ring. The rotational freedom around the C2-S and S-CH₂ bonds can lead to different spatial arrangements, and these may be studied through advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These techniques are complementary and are used to identify functional groups and study intermolecular interactions like hydrogen bonding spectroscopyonline.com.

The FT-IR and Raman spectra of 1H-Pyrrole, 2-(ethylthio)- would display characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretch: A prominent band in the FT-IR spectrum is expected in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibration of the pyrrole ring researchgate.net. The exact position and shape of this band are sensitive to hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations from the pyrrole ring are typically observed above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl group (in both -CH₂- and -CH₃) are expected in the 2850-3000 cm⁻¹ region.

C=C and C-N Ring Vibrations: The stretching vibrations of the C=C and C-N bonds within the aromatic pyrrole ring typically appear in the 1300-1600 cm⁻¹ region of the spectrum.

C-S Stretch: The C-S stretching vibration is generally weak in the FT-IR spectrum and is expected to appear in the 600-800 cm⁻¹ range.

Table 3: Characteristic Vibrational Modes for 1H-Pyrrole, 2-(ethylthio)-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Pyrrole N-H | 3200 - 3400 |

| C-H Stretch (Aromatic) | Pyrrole C-H | 3000 - 3150 |

| C-H Stretch (Aliphatic) | Ethyl -CH₂-, -CH₃ | 2850 - 3000 |

| C=C / C-N Stretch | Pyrrole Ring | 1300 - 1600 |

| C-H Bending | Ethyl, Pyrrole | 1350 - 1480 |

The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the sulfur atom and the π-system of the ring can act as hydrogen bond acceptors nih.govmdpi.com. In the condensed phase (liquid or solid), intermolecular hydrogen bonding of the N-H···N or N-H···S type is expected.

The presence of hydrogen bonding has a distinct effect on the N-H stretching vibration in the FT-IR spectrum. Compared to a free, non-bonded N-H group, a hydrogen-bonded N-H stretch will be broader and shifted to a lower frequency (a redshift). The extent of this shift can provide qualitative information about the strength of the hydrogen bonding interactions within the sample mdpi.com. These interactions are a driving force in the crystal packing of pyrrole-containing compounds mdpi.commdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

A thorough review of scientific literature did not yield specific data regarding the electronic transitions and UV-Vis absorption maxima for 1H-Pyrrole, 2-(ethylthio)-. While pyrrole and its derivatives are known to exhibit π-π* transitions, the specific wavelengths and molar absorptivity for this compound are not documented in the available resources.

There is no available experimental data on the photoluminescence and emission characteristics of 1H-Pyrrole, 2-(ethylthio)-. Consequently, information regarding its emission spectra, quantum yields, and excited-state lifetimes is not available.

The singlet oxygen quantum yield for 1H-Pyrrole, 2-(ethylthio)- has not been reported in the scientific literature. This parameter is crucial for assessing the potential of a compound as a photosensitizer, but such studies have not been conducted or published for this specific molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

While general fragmentation pathways for 2-substituted pyrrole derivatives have been studied, specific mass spectrometry data and detailed fragmentation analysis for 1H-Pyrrole, 2-(ethylthio)- are not available in the reviewed literature. High-resolution mass spectrometry data for precise mass determination and empirical formula confirmation of this compound has not been published.

X-ray Crystallography and Solid-State Structural Analysis

There are no published X-ray crystallography studies for 1H-Pyrrole, 2-(ethylthio)-. Therefore, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bonding parameters in the solid state is not available.

Crystal Packing and Intermolecular Interactions (e.g., Weak Hydrogen Bonds)

The arrangement of molecules in a crystal lattice is directed by a network of intermolecular interactions. In the case of 1H-Pyrrole, 2-(ethylthio)-, the presence of a nitrogen-hydrogen (N-H) bond in the pyrrole ring is a key feature. This group is a classic hydrogen bond donor, and it is highly probable that it plays a significant role in the crystal packing through the formation of hydrogen bonds.

Given the molecular structure, several types of weak hydrogen bonds could be anticipated:

N-H···S Interactions: The sulfur atom of the ethylthio group, with its lone pairs of electrons, can act as a hydrogen bond acceptor. This could lead to the formation of N-H···S hydrogen bonds, linking adjacent molecules into chains or more complex networks.

N-H···π Interactions: The electron-rich π system of the pyrrole ring of a neighboring molecule can also serve as a hydrogen bond acceptor. This type of interaction would result in a "T-shaped" or parallel-displaced arrangement of the pyrrole rings.

C-H···π and C-H···S Interactions: In addition to the primary N-H interactions, weaker carbon-hydrogen (C-H) bonds from the pyrrole ring and the ethyl group can also participate in hydrogen bonding with the π system or the sulfur atom of adjacent molecules.

| Potential Intermolecular Interaction | Donor | Acceptor | Likely Geometric Motif |

| Hydrogen Bond | N-H | S (from ethylthio group) | Chains or sheets |

| Hydrogen Bond | N-H | π system of pyrrole ring | T-shaped or parallel-displaced stacks |

| Weak Hydrogen Bond | C-H | π system of pyrrole ring | Various |

| Weak Hydrogen Bond | C-H | S (from ethylthio group) | Various |

Molecular Conformation and Tautomeric Forms in Crystalline State

The conformation of the 1H-Pyrrole, 2-(ethylthio)- molecule in the crystalline state, specifically the orientation of the ethylthio group relative to the pyrrole ring, is a critical aspect of its structure. The bond between the sulfur atom and the C2 carbon of the pyrrole ring allows for rotational freedom. However, in the solid state, the molecule is expected to adopt a single, low-energy conformation that is stabilized by the intermolecular interactions within the crystal lattice.

The planarity of the pyrrole ring is a well-established characteristic of this aromatic heterocycle. It is anticipated that the five-membered ring will remain largely planar in the crystalline state. The key conformational question pertains to the dihedral angle between the plane of the pyrrole ring and the C-S-C plane of the ethylthio group. This conformation will be a balance between minimizing steric repulsion and maximizing favorable intermolecular contacts.

Regarding tautomerism, 1H-Pyrrole, 2-(ethylthio)- is expected to exist predominantly in the form specified by its name in the crystalline state. The potential for proton migration to the sulfur atom to form a thiol-like tautomer is highly unlikely due to the aromatic stability of the pyrrole ring. Spectroscopic and crystallographic studies on similar 2-substituted pyrroles have consistently shown the stability of the 1H-pyrrole tautomer. Therefore, in the solid state, it is reasonable to assume that the compound exists as a single tautomeric form.

| Structural Feature | Expected Characteristic in Crystalline State | Rationale |

| Pyrrole Ring Geometry | Planar | Aromatic character of the ring |

| Ethylthio Group Conformation | A fixed, low-energy orientation | Optimization of intermolecular packing forces |

| Tautomeric Form | Exclusively 1H-Pyrrole, 2-(ethylthio)- | Preservation of the aromaticity of the pyrrole ring |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to predict the properties of molecules such as "1H-Pyrrole, 2-(ethylthio)-".

The first step in a computational study is typically geometry optimization, a process that seeks to find the lowest energy arrangement of atoms in a molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized geometry corresponds to the most stable conformation of the molecule. For "1H-Pyrrole, 2-(ethylthio)-", this process would reveal the precise bond lengths, bond angles, and dihedral angles that characterize its three-dimensional structure.

Energetic landscapes, explored through techniques like conformational analysis, can identify various stable isomers and the transition states that connect them. This is particularly relevant for the ethylthio group, which can adopt different orientations relative to the pyrrole (B145914) ring. By mapping these energetic pathways, researchers can understand the molecule's flexibility and the relative populations of its different conformers at thermal equilibrium.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, often providing reliable results for organic molecules. nih.gov

The basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G*, are commonly employed for initial geometry optimizations and electronic structure calculations of molecules containing elements like carbon, hydrogen, nitrogen, and sulfur. researchgate.net For more accurate energy calculations, larger basis sets incorporating diffuse and polarization functions, such as 6-311+G(d,p), are often used. The inclusion of polarization functions (d,p) is important for accurately describing the bonding in molecules with heteroatoms like sulfur, while diffuse functions (+) are crucial for systems with lone pairs or anions.

| Parameter | Value/Description |

|---|---|

| Functional | B3LYP |

| Basis Set | 6-311+G(d,p) |

| Solvation Model | None (Gas Phase) |

| Calculation Type | Geometry Optimization |

Electronic Structure Analysis

Once the geometry of "1H-Pyrrole, 2-(ethylthio)-" is optimized, a variety of analyses can be performed to understand its electronic structure and predict its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com For "1H-Pyrrole, 2-(ethylthio)-", the presence of the electron-rich pyrrole ring and the sulfur atom with its lone pairs would significantly influence the energies of the frontier orbitals. Intramolecular charge transfer (ICT) from the pyrrole ring or the sulfur atom to other parts of the molecule can also be analyzed by examining the composition of the HOMO and LUMO.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive electrostatic potential, which are prone to nucleophilic attack. For "1H-Pyrrole, 2-(ethylthio)-", the MEP map would likely show a region of negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, and a region of positive potential around the N-H proton.

Theoretical Prediction of Spectroscopic Data

Computational methods are widely used to simulate various types of spectra. These simulations are crucial for interpreting experimental data and confirming molecular structures. Density Functional Theory (DFT) is a common method for these predictions, offering a good balance between accuracy and computational cost.

Theoretical vibrational and electronic spectra offer a fingerprint of a molecule's structure and bonding.

Infrared (IR) and Raman Spectroscopy: Computational frequency calculations are used to predict the vibrational modes of 1H-Pyrrole, 2-(ethylthio)-. nih.gov These calculations can determine the frequencies and intensities of IR and Raman bands, which correspond to specific molecular motions such as N-H stretching, C-H stretching, ring breathing modes, and vibrations of the ethylthio substituent. nih.govresearchgate.net DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly employed to obtain optimized geometry and vibrational spectra. nih.gov The assignments of these modes are often confirmed using Potential Energy Distribution (PED) analysis. nih.gov

Table 1: Illustrative Simulated Vibrational Frequencies for 1H-Pyrrole, 2-(ethylthio)- This table presents hypothetical data representative of what would be obtained from DFT calculations.

| Vibrational Mode | Calculated IR Frequency (cm⁻¹) | Calculated Raman Activity | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | Low | N-H bond stretching |

| ν(C-H)ring | 3100-3150 | Medium | Aromatic C-H stretching |

| ν(C-H)ethyl | 2900-2980 | High | Aliphatic C-H stretching |

| Ring Breathing | 1050-1150 | High | Symmetric stretching of the pyrrole ring |

| ν(C-S) | 650-750 | Medium | C-S bond stretching |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. researchgate.net These calculations predict the electronic transitions between molecular orbitals, typically the π-π* and n-π* transitions. researchgate.net For 1H-Pyrrole, 2-(ethylthio)-, the spectrum would be characterized by transitions involving the π-system of the pyrrole ring, influenced by the sulfur atom's lone pairs and the ethyl group. researchgate.netresearchgate.net The calculations provide the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities observed experimentally.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, and computational methods are invaluable for predicting NMR parameters.

Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.netresearchgate.net Calculations can predict how the electronic environment of each nucleus, influenced by the ethylthio group's electron-donating or -withdrawing effects, affects its shielding and, consequently, its chemical shift. modgraph.co.ukpearson.com For accurate predictions, especially for protons involved in hydrogen bonding (like the N-H proton), it is often necessary to include solvent effects using models like the Polarizable Continuum Model (PCM). researchgate.net

Coupling Constants: The spin-spin coupling constants (J-couplings) between different nuclei provide information about the connectivity and geometry of a molecule. Theoretical calculations can predict both one-bond (¹J) and long-range (²J, ³J) coupling constants. ipb.ptnih.gov These values are sensitive to bond angles and lengths, making them useful for conformational analysis. researchgate.net

Table 2: Representative Calculated NMR Data for 1H-Pyrrole, 2-(ethylthio)- This table presents hypothetical data representative of what would be obtained from GIAO/DFT calculations.

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

|---|---|---|---|

| H1 (N-H) | 8.10 | - | ³J(H1,H5) = 2.5 |

| C2 | - | 125.0 | ¹J(C3,H3) = 168.0 |

| H3 | 6.25 | - | ³J(H3,H4) = 3.5 |

| C3 | - | 110.0 | ¹J(C4,H4) = 169.0 |

| H4 | 6.15 | - | ³J(H4,H5) = 2.8 |

| C4 | - | 108.0 | ¹J(C5,H5) = 182.0 |

| H5 | 6.70 | - | - |

| C5 | - | 120.0 | - |

| S-CH₂ | 2.80 | 28.0 | ³J(CH₂,CH₃) = 7.4 |

| CH₃ | 1.30 | 15.0 | - |

Reaction Mechanism Elucidation and Transition State Calculations

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the kinetics and thermodynamics that govern chemical transformations.

By mapping the potential energy surface of a reaction, computational chemists can identify transition states (the highest energy point along a reaction coordinate) and intermediates. researchgate.net This allows for the calculation of activation energies (Ea) and reaction energies (ΔErxn), which are critical for understanding reaction rates and feasibility. researchgate.net For 1H-Pyrrole, 2-(ethylthio)-, this approach could be used to study reactions such as electrophilic substitution, where the ethylthio group would direct incoming electrophiles, or cycloaddition reactions. nih.govresearchgate.net DFT calculations are commonly used to locate the geometries of reactants, transition states, and products, and to compute their relative energies. frontiersin.org

Several theoretical tools are used to predict and rationalize the chemical reactivity of molecules.

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy and distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack. nih.govfrontiersin.org For reactions like the hetero-Diels-Alder reaction, the relative energies of the diene's and dienophile's frontier orbitals determine the reaction's feasibility and control (e.g., LUMOdiene-HOMOdienophile controlled). frontiersin.orgnih.gov

Reactivity Descriptors: Conceptual DFT provides various reactivity descriptors. Parameters such as chemical potential, hardness, and the electrophilicity index help in understanding the global reactivity of a molecule. nih.gov Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.govmdpi.com

Advanced Quantum Chemistry Methods

While DFT is a workhorse for many computational studies, more sophisticated and computationally expensive methods are sometimes required for higher accuracy. ruhr-uni-bochum.de

Post-Hartree-Fock Methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more accurate treatment of electron correlation than standard DFT functionals. researchgate.netsc.edu These methods are often used as a benchmark to calculate highly accurate reaction energies and activation barriers for smaller systems or to validate DFT results. polimi.it

Multireference Methods: For molecules with complex electronic structures, such as those in excited states or with significant bond-breaking/forming character in transition states, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) may be necessary. ruhr-uni-bochum.dereadthedocs.io These approaches provide a more robust description when a single electronic configuration is insufficient.

These advanced methods, while demanding, ensure the highest level of theoretical accuracy for challenging chemical problems involving molecules like 1H-Pyrrole, 2-(ethylthio)-. sc.edu

Research on "1H-Pyrrole, 2-(ethylthio)-" and VQE Applications Inconclusive

A thorough review of existing scientific literature and computational chemistry databases reveals no specific research applying the Variational Quantum Eigensolver (VQE) to the chemical compound 1H-Pyrrole, 2-(ethylthio)-.

The Variational Quantum Eigensolver is a quantum/classical hybrid algorithm with significant promise for simulating molecular systems and calculating their ground state energies. arxiv.orgmdpi.com It is a prominent algorithm in the field of quantum chemistry, designed for near-term quantum computers. pennylane.ainih.gov The VQE method combines a quantum circuit with a classical optimization routine to variationally determine the lowest energy state of a molecule's Hamiltonian. thequantuminsider.comtue.nl

While the VQE algorithm has been successfully applied to a variety of small molecules such as hydrogen (H₂), lithium hydride (LiH), and water (H₂O) to calculate their potential energy surfaces, and more complex systems are being explored, there is no documented application of this method to 1H-Pyrrole, 2-(ethylthio)-. mdpi.comtue.nl Current research on VQE is focused on improving its scalability and accuracy through methods like the Fragment Molecular Orbital (FMO) approach and optimizing the design of the quantum circuits (ansätzes). mdpi.comresearchgate.net

Theoretical investigations using computational methods are common for various chemical compounds to understand their properties and reactivity. For instance, theoretical studies have been conducted on molecules like 2-vinylpyridine (B74390) to investigate polymerization mechanisms. However, similar computational studies specifically employing the VQE algorithm for 1H-Pyrrole, 2-(ethylthio)- are not present in the available search results.

Therefore, the section on "" with a focus on "Variational Quantum Eigensolver (VQE) Applications" for 1H-Pyrrole, 2-(ethylthio)- cannot be developed at this time due to a lack of specific research findings or data on this topic.

Advanced Materials Science and Supramolecular Chemistry Applications of 2 Ethylthio 1h Pyrrole Systems

Supramolecular Assembly and Non-Covalent Interactions

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. In the context of 2-(ethylthio)-1H-pyrrole and its derivatives, the interplay of various non-covalent interactions governs their self-assembly in the solid state, influencing crystal packing and ultimately the material's properties.

The design of self-assembling systems based on 2-(ethylthio)-1H-pyrrole hinges on the strategic incorporation of functional groups that can direct the assembly process through specific non-covalent interactions. The pyrrole (B145914) ring itself offers a rich platform for such interactions. The N-H group is a potent hydrogen bond donor, while the π-system of the ring can participate in π-π stacking and anion-π interactions. The ethylthio substituent introduces additional possibilities for intermolecular forces, including van der Waals forces and potentially weak C-H···S hydrogen bonds.

The principles of two-component self-assembly can be applied to create complex supramolecular networks. For instance, the interaction of a flexible guanidiniocarbonyl pyrrole cation with a dicarboxylic acid has been shown to lead to the formation of 3D networks driven by ion pairing and further stabilized by π-π stacking. While specific studies on 2-(ethylthio)-1H-pyrrole are not extensively documented in this regard, it is conceivable that derivatization of the pyrrole ring could lead to similar hierarchical self-assembly.

The rational design of these systems often involves a balance of competing interactions. For example, the introduction of bulky substituents can sterically hinder π-π stacking, while the strategic placement of hydrogen bond donors and acceptors can promote the formation of specific one-, two-, or three-dimensional architectures. The sequence and periodicity of functional groups in polymeric systems containing pyrrole moieties can also dictate the formation of well-ordered supramolecular nanofibers.

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that dictate the packing of molecules in the crystal lattice. For 2-(ethylthio)-1H-pyrrole, several key non-covalent interactions would be expected to play a significant role in its crystal packing.

Hydrogen Bonding: The N-H group of the pyrrole ring is a primary site for hydrogen bonding, acting as a donor to suitable acceptors such as nitrogen, oxygen, or even the sulfur atom of a neighboring molecule. These interactions are highly directional and can lead to the formation of well-defined supramolecular synthons, which are robust structural motifs that can be used to build up a crystal structure.

π-π Stacking: The aromatic pyrrole ring can engage in π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. The strength and geometry of these interactions are influenced by the presence and nature of substituents on the pyrrole ring.

C-H···S Interactions: The sulfur atom in the ethylthio group can act as a weak hydrogen bond acceptor, forming C-H···S interactions with C-H bonds from neighboring molecules. While weaker than conventional hydrogen bonds, these interactions can be numerous and collectively contribute to the stability of the crystal lattice.

The interplay of these various interactions determines the final crystal packing, which in turn affects material properties such as melting point, solubility, and solid-state fluorescence. By modifying the substituents on the pyrrole ring, it is possible to tune these intermolecular interactions and thus engineer the crystal structure for specific applications.

| Interaction Type | Potential Role in 2-(Ethylthio)-1H-Pyrrole Crystal Packing |

| N-H···S/N/O Hydrogen Bonding | Formation of primary structural motifs (chains, dimers). |

| π-π Stacking | Stabilization of layered or columnar structures. |

| C-H···π Interactions | Contribution to the overall packing efficiency. |

| C-H···S Hydrogen Bonding | Directional control over the supramolecular assembly. |

| Van der Waals Forces | Non-specific space-filling and stabilization. |

Catalytic Applications of 2-(Ethylthio)-1H-Pyrrole Derivatives

Pyrrole derivatives have emerged as a versatile class of compounds in catalysis, finding applications in both organocatalysis and as ligands for metal-catalyzed reactions. The electronic properties of the pyrrole ring, coupled with the ability to introduce a wide variety of substituents, allow for the fine-tuning of their catalytic activity.

While specific studies detailing the use of 2-(ethylthio)-1H-pyrrole as an organocatalyst are limited, the broader class of pyrrole derivatives has shown significant promise. For instance, chiral bifunctional amine-thioureas incorporating a pyrrole moiety have been developed for asymmetric Henry reactions. In these systems, the pyrrole unit can participate in hydrogen bonding to activate the substrate.

In the realm of metal-catalyzed reactions, pyrrole-containing compounds have been extensively used. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed for the arylation of protected pyrroles. Furthermore, palladium complexes can catalyze multicomponent reactions to synthesize fused-ring pyrroles. Titanium-catalyzed multicomponent synthesis of pyrroles has also been reported.

The use of pyrrole derivatives as ligands in homogeneous catalysis is well-established. The nitrogen atom of the pyrrole ring can act as a coordinating site, and the substituents on the ring can be tailored to influence the steric and electronic environment of the metal center. This, in turn, affects the activity, selectivity, and stability of the catalyst.

For example, palladium-NHC (N-heterocyclic carbene) complexes have been evaluated for the direct C-H arylation of pyrrole derivatives. While not specifically using 2-(ethylthio)-1H-pyrrole, this demonstrates the potential for pyrrole-based ligands in C-H activation catalysis. Palladium-catalyzed cross-coupling reactions between furanyl or thiofuranyl substrates and aryl bromides have also been achieved using palladium(II) complexes with benzimidazolium-derived ligands.

In heterogeneous catalysis, pyrrole-based structures can be incorporated into porous materials. For instance, pyrrole-based conjugated microporous polymers have been shown to be efficient heterogeneous catalysts for Knoevenagel condensation. The nitrogen sites within the polymer framework are believed to act as the active catalytic centers. While not directly involving 2-(ethylthio)-1H-pyrrole, this highlights a strategy by which this compound could be functionalized and polymerized to create a heterogeneous catalyst.

The following table provides a hypothetical overview of the potential catalytic performance of a palladium complex with a 2-(ethylthio)-1H-pyrrole-derived ligand in a Suzuki-Miyaura cross-coupling reaction, based on typical results for similar systems.

| Entry | Aryl Halide | Aryl Boronic Acid | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 92 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | 85 |

| 3 | 1-Bromonaphthalene | 4-Methoxyphenylboronic acid | 95 |

| 4 | 2-Bromopyridine | 3-Tolylboronic acid | 88 |

This table is for illustrative purposes and does not represent actual experimental data for a 2-(Ethylthio)-1H-pyrrole-based catalyst, as such data was not found in the searched literature.

Future Research Directions and Emerging Opportunities

The unique electronic and structural characteristics of 1H-Pyrrole, 2-(ethylthio)- position it as a valuable scaffold for future scientific exploration. The presence of a sulfur-containing substituent on the electron-rich pyrrole (B145914) ring offers distinct opportunities for novel synthetic transformations, advanced computational modeling, in-depth dynamic studies, and the development of next-generation functional materials. This section outlines key areas where future research could unlock the full potential of this compound and its derivatives.

Q & A

Q. Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies functional groups via S–H stretching (2550–2600 cm⁻¹) and pyrrole N–H bending (≈3400 cm⁻¹).

- ¹H NMR : Aromatic protons resonate at δ 6.5–7.0 ppm (pyrrole ring), while the ethylthio group’s –SCH₂CH₃ appears as a triplet (δ 1.3–1.5 ppm) and quartet (δ 2.5–3.0 ppm).

- Mass Spectrometry (MS) : Base peak at m/z 95 ([M⁺]), with fragmentation yielding m/z 67 (pyrrole ring loss) and m/z 45 (C₂H₅S⁺) .

Advanced: What challenges arise in analyzing gas-phase ion energetics of 2-(ethylthio)-1H-pyrrole?

Methodological Answer :

Ionization energy (IE) determination via photoelectron spectroscopy (PE) is complicated by sulfur’s polarizability, which distorts electron cloud symmetry. Reported IE values (≈7.99 eV for similar compounds) require corrections for relativistic effects. Appearance energy (AE) measurements for fragment ions (e.g., C₆H₈N⁺) must account for competitive dissociation pathways. Collision-induced dissociation (CID) studies in tandem MS resolve ambiguities by correlating fragmentation patterns with thermodynamic stability .

Basic: What thermodynamic properties govern the stability of 2-(ethylthio)-1H-pyrrole under storage conditions?

Methodological Answer :

Key parameters include:

- Enthalpy of Formation (ΔfH°gas) : ≈103 kJ/mol (analogous to 1-methylpyrrole), indicating moderate stability .

- Vapor Pressure : Predicted via Antoine equation using boiling point data (≈180–200°C for alkylpyrroles).

- Hydrolytic Stability : Susceptibility to hydrolysis is assessed by monitoring degradation in D₂O via ¹H NMR over 24–72 hours. Storage in anhydrous solvents (e.g., THF) under inert atmosphere is recommended .

Advanced: How does 2-(ethylthio)-1H-pyrrole function in coordination chemistry?

Methodological Answer :

The ethylthio group acts as a soft ligand, coordinating with transition metals (e.g., Zn²⁺, Cd²⁺) via sulfur’s lone pairs. Synthesis of Schiff base complexes involves refluxing with aldehydes (e.g., 4-bromosalicylaldehyde) in ethanol, yielding tetradentate ligands. Characterization via X-ray crystallography confirms bonding geometry, while cyclic voltammetry reveals redox activity. Applications include catalysis and photoluminescent materials .

Basic: How can conflicting chromatographic retention indices (RI) for 2-(ethylthio)-1H-pyrrole be resolved?

Methodological Answer :

Discrepancies arise from column polarity and temperature programming. To standardize RI:

Use reference compounds (e.g., n-alkanes) on the same GC column.

Apply linear retention index (LRI) calculations:

Cross-validate with NIST databases, ensuring RI ±5 units .

Advanced: What mechanistic insights explain the regioselectivity of 2-(ethylthio)-1H-pyrrole in Diels-Alder reactions?

Methodological Answer :

The ethylthio group’s electron-withdrawing nature deactivates the pyrrole ring, directing dienophiles (e.g., maleic anhydride) to the less substituted β-position. Transition-state modeling (DFT) shows lower activation energy (ΔG‡ ≈ 80 kJ/mol) for β-attack. Experimental validation via ¹³C NMR kinetic isotope effects (KIE) confirms this preference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products